4-Methyl-2-hexanone (CAS 105-42-0), also known as methyl 2-methylbutyl ketone, is a branched C7 aliphatic ketone characterized by a carbonyl group at the C2 position and a methyl branch at the C4 position. Unlike its more common linear isomer 2-heptanone, the branched structure of 4-methyl-2-hexanone imparts a lower boiling point (approx. 139.8 °C) and a distinct evaporation profile, making it a highly specific solvent and synthetic intermediate [1]. Crucially, the presence of a methyl group at the C4 position creates a chiral center, allowing the molecule to exist as (R)- and (S)-enantiomers. This stereochemical feature, combined with its moderate lipophilicity (LogP ~1.84–2.01) and low density (~0.808 g/cm³), positions 4-methyl-2-hexanone as a specialized reagent for asymmetric synthesis, stereoselective polymerizations, and precision solvent formulations where standard achiral C7 ketones cannot be used [2].
In procurement and process design, 4-methyl-2-hexanone is frequently but incorrectly assumed to be interchangeable with 5-methyl-2-hexanone (MIAK) or 2-heptanone (MAK). Generic substitution fails primarily because both MIAK and MAK are achiral molecules, rendering them completely useless in asymmetric synthesis workflows or chiral solvent applications that specifically require the C4 stereocenter of 4-methyl-2-hexanone[1]. Furthermore, the specific branching at the C4 position reduces the boiling point by approximately 5 °C compared to MIAK and 10 °C compared to MAK, significantly altering the evaporation rate and thermal stress profile during solvent recovery[2]. Substituting 4-methyl-2-hexanone with these cheaper isomers in precision coatings or extraction protocols will result in delayed drying times, altered phase separation dynamics, and complete failure in stereocontrolled reactions.
The most profound differentiator of 4-methyl-2-hexanone is the presence of a chiral center at the C4 position, allowing it to function as a stereospecific building block or chiral solvent. In contrast, its primary industrial comparators, 5-methyl-2-hexanone and 2-heptanone, possess symmetry or terminal branching that renders them achiral[1]. This structural property is leveraged in advanced multicomponent reactions, such as the Hooz three-component polymerization, where stereocontrol is paramount [2].
| Evidence Dimension | Stereochemical configuration |
| Target Compound Data | Chiral (possesses (R) and (S) enantiomers) |
| Comparator Or Baseline | 5-Methyl-2-hexanone and 2-Heptanone (Achiral) |
| Quantified Difference | Absolute requirement for asymmetric applications vs. zero utility |
| Conditions | Stereoselective synthesis and chiral solvent systems |
Essential for procurement in medicinal chemistry or polymer science where stereocontrol is required, preventing substitution with cheaper achiral C7 ketones.
The specific branching at the C4 position of 4-methyl-2-hexanone disrupts intermolecular packing, resulting in a significantly lower boiling point compared to its isomers. Quantitative data indicates a boiling point of approximately 139.8 °C for 4-methyl-2-hexanone, whereas 5-methyl-2-hexanone boils at 145 °C and the linear 2-heptanone boils at 149–151 °C[1]. This 5–11 °C differential translates to a faster evaporation rate and lower energy requirements during solvent stripping or product recovery phases [2].
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | ~139.8 °C |
| Comparator Or Baseline | 5-Methyl-2-hexanone (~145 °C) and 2-Heptanone (~150 °C) |
| Quantified Difference | 5 °C to 11 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Critical for coatings, adhesives, or extraction processes where specific evaporation rates and lower thermal stress during solvent removal are required.
In liquid-liquid extraction workflows, the density of the organic solvent dictates the speed and clarity of phase separation. 4-Methyl-2-hexanone exhibits a lower density (approx. 0.808 g/cm³) compared to both 5-methyl-2-hexanone (0.814 g/cm³) and 2-heptanone (0.820 g/cm³) . While the absolute numerical difference is small, this variation alters the specific gravity differential against aqueous phases, which can be critical in continuous flow extractions or when dealing with emulsions where precise density gradients are engineered [1].
| Evidence Dimension | Liquid Density |
| Target Compound Data | ~0.808 g/cm³ |
| Comparator Or Baseline | 5-Methyl-2-hexanone (~0.814 g/cm³) and 2-Heptanone (~0.820 g/cm³) |
| Quantified Difference | 0.006 to 0.012 g/cm³ lower density |
| Conditions | Standard temperature (20–25 °C) |
Influences phase separation dynamics and settling times in industrial liquid-liquid extraction workflows, requiring precise density differentials.
Where the C4 stereocenter is strictly required for the synthesis of complex pharmaceuticals or stereoregular polymers (e.g., poly(β-hydroxyketone)s via Hooz reactions) [1].
Where a C7 ketone's lipophilicity is needed, but the 150 °C boiling point of 2-heptanone would cause thermal degradation of the extracted product during solvent recovery [2].
Where the specific evaporation rate of a ~140 °C boiling solvent is required to prevent trapping of the solvent in the polymer matrix, a flaw that occurs if the slower-evaporating 5-methyl-2-hexanone is substituted .